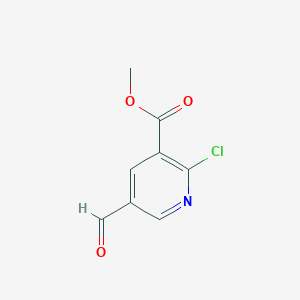

Methyl 2-chloro-5-formylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)6-2-5(4-11)3-10-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQKEBOQYONEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Introduction: The Significance of a Versatile Pyridine Scaffold

Methyl 2-chloro-5-formylpyridine-3-carboxylate is a highly functionalized pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. Its strategic array of functional groups—a reactive chloro group, a versatile formyl moiety, and a modifiable methyl ester—renders it a valuable building block for the synthesis of complex molecular architectures. The 2-chloro-5-formylpyridine core is notably a key precursor in the synthesis of several neonicotinoid insecticides, a major class of agrochemicals used to protect crops from a wide variety of pests.[1][2] This guide provides a detailed exploration of a robust and logical synthetic pathway to this important intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis: A Logical Approach to a Multifunctional Target

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a commercially available precursor. The primary disconnection points are the ester and formyl groups, leading to a strategy that involves the initial preparation of a stable pyridine core followed by the introduction of the aldehyde functionality.

Caption: Retrosynthetic pathway for the target molecule.

This guide will detail the synthesis in two primary stages:

-

Stage 1: Esterification of 2-chloronicotinic acid to synthesize the key intermediate, Methyl 2-chloronicotinate.

-

Stage 2: Formylation of Methyl 2-chloronicotinate via the Vilsmeier-Haack reaction to introduce the formyl group at the 5-position.

Stage 1: Synthesis of Methyl 2-chloronicotinate

The initial step in this pathway is the conversion of the carboxylic acid group of 2-chloronicotinic acid into a methyl ester. This transformation is crucial as it protects the acidic proton, preventing unwanted side reactions in the subsequent electrophilic formylation step, and increases the solubility of the intermediate in organic solvents. A common and effective method for this esterification involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with methanol.

Reaction Scheme: Esterification

Caption: Esterification of 2-chloronicotinic acid.

Experimental Protocol: Esterification

This protocol is adapted from established procedures for the synthesis of methyl esters from carboxylic acids.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronicotinic acid | 157.56 | 15.0 g | 95.2 mmol |

| Oxalyl chloride | 126.93 | 8.37 mL (11.9 g) | 94.5 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic (few drops) | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Triethylamine (Et₃N) | 101.19 | 40.1 mL (29.0 g) | 286 mmol |

| Methanol (MeOH) | 32.04 | 37 mL (29.3 g) | 914 mmol |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloronicotinic acid (15.0 g, 95.2 mmol) and dichloromethane (150 mL).

-

Slowly add oxalyl chloride (8.37 mL, 94.5 mmol) to the suspension.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops) to initiate the reaction. The mixture will be stirred at room temperature for 3 hours. Gas evolution (CO₂, CO, HCl) will be observed.

-

After 3 hours, cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triethylamine (40.1 mL, 286 mmol) and methanol (37 mL, 914 mmol).

-

Add the triethylamine/methanol solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Remove the ice bath and concentrate the reaction mixture under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to afford Methyl 2-chloronicotinate as a pale yellow liquid.

Expected Yield: ~86%

Causality and Field Insights

-

Choice of Reagents: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides as the byproducts (CO and CO₂) are gaseous, which simplifies the workup. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the active species in the acid chloride formation.

-

Role of Triethylamine: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid generated during the esterification of the acid chloride with methanol. This prevents protonation of the pyridine nitrogen and potential side reactions.

-

Temperature Control: The initial reaction with oxalyl chloride is performed at room temperature, while the subsequent esterification is conducted at 0 °C to control the exothermic reaction between the highly reactive acid chloride and methanol.

Stage 2: Vilsmeier-Haack Formylation of Methyl 2-chloronicotinate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] While the 2-chloropyridine ring is generally considered electron-deficient, the Vilsmeier-Haack reaction has been successfully applied to similar systems, suggesting its viability for the formylation at the electron-rich 5-position. A patent for the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde using a Vilsmeier-Haack approach provides strong precedent for this transformation.[4]

Reaction Scheme: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of the intermediate.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a proposed adaptation based on general Vilsmeier-Haack procedures and patent literature for similar substrates.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 - 3.0 equiv. | - |

| N,N-Dimethylformamide (DMF) | 73.09 | As solvent and reagent | - |

| Methyl 2-chloronicotinate | 171.58 | 1.0 equiv. | - |

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, cool N,N-dimethylformamide (acting as solvent) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 - 3.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

-

After the addition is complete, add Methyl 2-chloronicotinate (1.0 equivalent) to the reaction mixture.

-

Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (reaction progress should be monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality and Mechanistic Insights

-

Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ forms the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.

-

Electrophilic Aromatic Substitution: The pyridine ring of Methyl 2-chloronicotinate, despite being generally electron-deficient, has sufficient electron density at the 5-position to undergo electrophilic attack by the Vilsmeier reagent. The reaction proceeds through a typical electrophilic aromatic substitution mechanism.

-

Hydrolysis: The initial product of the electrophilic attack is an iminium salt intermediate, which is subsequently hydrolyzed during the aqueous workup to yield the final aldehyde product.

-

Regioselectivity: The formylation is expected to occur at the 5-position, which is para to the electron-donating (by resonance) chloro group and meta to the electron-withdrawing ester group. This regioselectivity is typical for electrophilic attack on such substituted pyridines.

Alternative Synthetic Considerations

An alternative route to the target molecule could involve the introduction of a hydroxymethyl group at the 5-position, followed by oxidation. A patented process describes the synthesis of 2-hydroxy-5-hydroxymethylpyridine, which could be a precursor in a longer synthetic sequence.[5] This would involve subsequent chlorination and esterification steps, followed by oxidation of the hydroxymethyl group to the aldehyde. While viable, this pathway is more circuitous than the direct formylation of the pre-formed Methyl 2-chloronicotinate core.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process involving the esterification of 2-chloronicotinic acid followed by a Vilsmeier-Haack formylation. This pathway is strategically sound, utilizing common and well-understood chemical transformations. The resulting molecule is a valuable intermediate for the synthesis of a range of biologically active compounds, particularly in the agrochemical field. The protocols and insights provided in this guide offer a solid foundation for researchers and developers working with this important chemical scaffold.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals.

- Shanghai Yaoming Kangde New Drug Development Co., Ltd. (2007).

- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.

- BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.

- BASF AG. (2000). Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters. DE19834565A1.

- Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.

- Isagro S.P.A. (2004).

- Council of Scientific & Industrial Research. (2003). Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde. EP1346984B1.

- Nanjing Red Sun Biochemical Co., Ltd. (2015). Synthesis method of 2-chloro-5-methyl pyridine. CN105037255A.

- Bayer AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine. EP0569947A1.

- Tate & Lyle Public Limited Company. (2009). Synthesis of Vilsmeier Haack Reagent from Di(Trichloro-Romethyl)

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

- Tate & Lyle Public Limited Company. (2007).

- Tokuyama Corporation. (2020). Method for preparing vilsmeier reagent. WO2020050368A1.

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

- Dynamit Nobel AG. (1979). Process for the production of pure white 2-chloronicotinic acid. US4144238A.

- Cadila Healthcare Limited. (2009). Generation of Phosphorus Oxychloride as by Product from Phosphorus Pentachloride and DMF and its use for Chlorination Reaction by Converting into Vilsmeier-Haack Reagent. US 2009/0131653 A1.

- Shell Internationale Research Maatschappij B.V. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0372654A2.

- Jiangsu Hongze Chemical Co., Ltd. (2020). Preparation method of 2-chloronicotinic acid. CN111153853B.

- Shell Internationale Research Maatschappij B.V. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0372654A3.

- Brown, E. V. (1975). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Journal of Organic Chemistry, 40(1), 104-105.

- Hoechst Aktiengesellschaft. (1994). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. US5334727A.

- Bayer Aktiengesellschaft. (1994).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction - Google Patents [patents.google.com]

- 4. EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde - Google Patents [patents.google.com]

- 5. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

Physicochemical properties of Methyl 2-chloro-5-formylnicotinate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-formylnicotinate

Preamble: Navigating Data Frontiers

In the landscape of drug discovery and fine chemical synthesis, researchers often encounter novel or sparsely documented compounds. Methyl 2-chloro-5-formylnicotinate is one such molecule. While it represents a potentially valuable building block due to its trifunctional nature—possessing an aldehyde, a chloro-substituent, and a methyl ester on a pyridine scaffold—publicly available, experimentally verified data is limited.

This guide is structured to address this reality. As your Senior Application Scientist, my objective is to provide a robust technical framework by integrating theoretical predictions, data from closely related structural analogs, and established analytical principles. This document serves not as a simple data sheet, but as a comprehensive guide to understanding, predicting, and working with this compound, empowering researchers to proceed with informed confidence. We will explore its identity, predict its spectroscopic fingerprint, infer its reactivity and safety profile, and propose a logical workflow for its synthesis and validation.

Section 1: Compound Identification and Molecular Architecture

The foundational step in characterizing any chemical entity is to define its precise molecular structure and associated identifiers. Methyl 2-chloro-5-formylnicotinate is a substituted pyridine derivative, a heterocyclic scaffold prevalent in medicinal chemistry.

IUPAC Name: Methyl 2-chloro-5-formylpyridine-3-carboxylate

Structure:

Figure 1. Molecular Structure.

The molecule's utility stems from the orthogonal reactivity of its functional groups. The aldehyde at the C5 position is amenable to nucleophilic addition and reductive amination. The chlorine atom at the C2 position can be displaced via nucleophilic aromatic substitution, and the methyl ester at C3 can be hydrolyzed or converted to an amide.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO₃ | Calculated |

| Molecular Weight | 199.59 g/mol | Calculated |

| Monoisotopic Mass | 198.99817 Da | Calculated |

| CAS Number | Not Available | N/A |

Section 2: Physicochemical and Stability Profile (Predicted & Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale & Comparative Data |

|---|---|---|

| Appearance | White to off-white or pale yellow solid | Aldehyde-containing aromatics are typically crystalline solids at room temperature. |

| Melting Point | 70 - 90 °C | Based on analogs like Methyl 2-chloro-5-formylbenzoate. The presence of polar functional groups suggests a relatively high melting point for its molecular weight. |

| Boiling Point | > 270 °C (at 760 mmHg) | Estimated based on the boiling point of Methyl 2-chloro-5-methylisonicotinate (268.6±35.0 °C).[1][2] The formyl group will likely increase this value. |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Expected polarity based on functional groups. |

| Stability | Stable under normal laboratory conditions (room temperature, inert atmosphere).[3] | Data from analogous nicotinic acid esters suggests good ambient stability.[3] May darken upon prolonged exposure to light or air due to potential aldehyde oxidation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] | Aldehydes are susceptible to oxidation. Esters can be hydrolyzed by strong acids/bases. The pyridine ring can be protonated. |

| Hazardous Decomposition | Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) gas.[5] | Typical decomposition products for a chlorinated, nitrogen-containing organic molecule.[5] |

Section 3: The Spectroscopic Fingerprint: A Predictive Analysis

Confirming the identity of a synthesized molecule is paramount. The following sections detail the predicted spectroscopic data for Methyl 2-chloro-5-formylnicotinate. This theoretical analysis serves as a reference for researchers to compare against their experimental results.

Proton Nuclear Magnetic Resonance (¹H NMR)

The causality behind ¹H NMR is the unique electronic environment of each proton. In this molecule, we expect four distinct signals.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl and its direct attachment to the electron-deficient ring. |

| ~ 8.8 | Doublet (d) | 1H | Pyridine H-6 | This proton is ortho to the electron-withdrawing nitrogen and meta to the formyl group, leading to a significant downfield shift. It will be split by H-4. |

| ~ 8.4 | Doublet (d) | 1H | Pyridine H-4 | This proton is ortho to the ester and meta to the chlorine, also placing it downfield. It will be split by H-6. |

| ~ 4.0 | Singlet (s) | 3H | Ester Methyl (-OCH₃) | These protons are on a methyl group attached to an oxygen atom, placing them in the typical methyl ester region. They have no adjacent protons, hence a singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

We predict eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 188 | Aldehyde Carbonyl (C=O) | Aldehyde carbonyls are characteristically found in this highly deshielded region. |

| ~ 164 | Ester Carbonyl (C=O) | Ester carbonyls are slightly more shielded than aldehyde carbonyls. |

| ~ 155 | Pyridine C-2 | Attached to both nitrogen and chlorine, this carbon is significantly deshielded. |

| ~ 152 | Pyridine C-6 | Attached to nitrogen and adjacent to the formyl group, placing it far downfield. |

| ~ 140 | Pyridine C-4 | Aromatic CH carbon, deshielded by its position on the pyridine ring. |

| ~ 132 | Pyridine C-5 | Attached to the electron-withdrawing formyl group. |

| ~ 125 | Pyridine C-3 | Attached to the electron-withdrawing ester group. |

| ~ 53 | Ester Methyl (-OCH₃) | Typical chemical shift for a methyl ester carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. For this compound, the most telling feature will be the isotopic signature of chlorine.

-

Molecular Ion (M⁺): A distinct doublet of peaks will be observed due to the two major isotopes of chlorine.

-

m/z ≈ 199 (for ³⁵Cl isotope)

-

m/z ≈ 201 (for ³⁷Cl isotope)

-

The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.

-

-

Key Fragmentation Pathways:

-

Loss of methoxy radical (•OCH₃): [M - 31]⁺, leading to a peak at m/z ≈ 168/170.

-

Loss of the entire ester group (•COOCH₃): [M - 59]⁺, leading to a peak at m/z ≈ 140/142.

-

Loss of chlorine radical (•Cl): [M - 35]⁺, leading to a peak at m/z ≈ 164.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups by their vibrational frequencies.

Table 5: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050-3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~ 2820 & ~ 2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~ 1730 | C=O Stretch | Ester (-COOCH₃) |

| ~ 1705 | C=O Stretch | Aldehyde (-CHO) |

| ~ 1550-1600 | C=C & C=N Stretch | Aromatic (Pyridine Ring) |

| ~ 1250 | C-O Stretch | Ester |

| ~ 750-850 | C-Cl Stretch | Aryl Chloride |

Section 4: Synthesis, Purification, and Analysis Workflow

A robust and reproducible workflow is the cornerstone of chemical research. The following sections provide a proposed synthesis strategy and standardized protocols for purification and analysis, creating a self-validating system.

Proposed Synthesis Route

A logical and efficient synthesis can be proposed via the selective oxidation of a readily available precursor, Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9) .[6]

Caption: Proposed workflow for synthesis and validation.

Experimental Protocol: Synthesis (Hypothetical)

-

Reaction Setup: To a solution of Methyl 2-chloro-5-methylnicotinate (1.0 eq) in 1,4-dioxane, add selenium dioxide (SeO₂) (1.2 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 101 °C) and monitor by TLC (Thin Layer Chromatography).

-

Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the black selenium precipitate.

-

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.

Spectroscopic Analysis Protocol

This protocol ensures the generation of high-quality data for structural confirmation.

Caption: Standard workflow for spectroscopic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

-

-

Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into the source and acquire data in both positive and negative ion modes. Analyze for the molecular ion and its chlorine isotope pattern.

-

-

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or cast a thin film from a volatile solvent (e.g., CH₂Cl₂) onto a salt plate.

-

Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 2-chloro-5-formylnicotinate is not available, a robust safety assessment can be made based on the hazards of analogous compounds, such as substituted nicotinates and aromatic aldehydes.[5]

GHS Hazard Profile (Inferred)

-

Pictograms:

-

! (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[4][5]

First Aid Measures

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture to prevent degradation.

Conclusion

Methyl 2-chloro-5-formylnicotinate presents itself as a versatile synthetic intermediate. This guide provides a comprehensive technical framework built upon predictive methods and comparative analysis with known analogs. The predicted physicochemical properties, detailed spectroscopic fingerprints, and a plausible synthetic workflow offer researchers a solid foundation for engaging with this compound. By adhering to the outlined safety protocols and employing the systematic validation workflow, scientists in drug development and materials science can confidently incorporate this promising building block into their research endeavors.

References

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET for Methyl nicotinate.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET for a related compound.

-

ECHEMI. (n.d.). 2-CHLORO-5-METHYL-NICOTINIC ACID METHYL ESTER.

-

Merck Millipore. (n.d.). SAFETY DATA SHEET for a related compound mixture.

-

MySkinRecipes. (n.d.). methyl 2-chloro-5-methylisonicotinate.

-

PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. National Center for Biotechnology Information.

-

Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

ChemicalBook. (2025). Methyl 2-chloro-5-Methylisonicotinate.

-

BOC Sciences. (n.d.). MSDS of 2-aMino-6-chloro-nicotinic acid methyl ester.

-

BOC Sciences. (n.d.). MSDS of Methyl 2-Chloro-5-formylbenzoate.

-

Chemsrc.com. (2025). Methyl 2-chloro-5-methylisonicotinate Price.

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information.

-

BLD Pharm. (n.d.). 2-Chloro-5-methylpyridine.

-

ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

-

PubChemLite. (2025). Methyl 2-chloro-5-methylisonicotinate (C8H8ClNO2).

-

Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97.

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

-

European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.

Sources

- 1. methyl 2-chloro-5-methylisonicotinate [myskinrecipes.com]

- 2. Methyl 2-chloro-5-methylisonicotinate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. capotchem.cn [capotchem.cn]

- 5. capotchem.cn [capotchem.cn]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for Methyl 2-chloro-5-formylpyridine-3-carboxylate. As a polysubstituted pyridine derivative, its spectral features are governed by the complex interplay of substituent electronic effects. This document serves as a predictive guide for researchers, scientists, and drug development professionals, offering a detailed rationale for the anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this class of compounds.

Introduction: The Structural Landscape of a Polysubstituted Pyridine

This compound is a heterocyclic compound featuring a pyridine core adorned with three distinct electron-withdrawing substituents: a chloro group at the 2-position, a methyl carboxylate group at the 3-position, and a formyl (aldehyde) group at the 5-position. The precise characterization of such a molecule is critical in fields ranging from medicinal chemistry to materials science, where structure dictates function.

NMR spectroscopy provides a non-destructive window into the molecular architecture, revealing the electronic environment of each proton and carbon nucleus. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for unambiguous structural assignment. Due to the absence of publicly available experimental spectra for this specific molecule, this guide employs established principles of NMR theory and substituent effects on aromatic systems to construct a detailed and reasoned prediction of its ¹H and ¹³C NMR spectra.[1][2]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to display four distinct signals corresponding to the two aromatic protons on the pyridine ring, the formyl proton, and the methyl ester protons. The electron-deficient nature of the pyridine ring, compounded by three electron-withdrawing groups, will shift the ring protons significantly downfield.

A visual representation of the molecule with atom numbering is provided below for clarity in the following spectral analysis.

dot graph "Methyl_2_chloro_5_formylpyridine_3_carboxylate" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,0.866!"]; C2 [label="C2", pos="1,0.866!"]; C3 [label="C3", pos="1.5,-0!"]; C4 [label="C4", pos="1,-0.866!"]; C5 [label="C5", pos="-0,-0.866!"]; C6 [label="C6", pos="-0.5,0!"]; H4 [label="H4", pos="1.8,-1.3!"]; H6 [label="H6", pos="-1.3,0!"];

// Substituents Cl [label="Cl", pos="1.8,1.3!"]; C_ester [label="C", pos="2.5,0!"]; O_ester1 [label="O", pos="3,0.866!"]; O_ester2 [label="O", pos="3,-0.866!"]; C_methyl [label="CH₃", pos="3.8,-0.866!"]; H_methyl [label="", shape=none, pos="4.2,-1.3!"];

C_formyl [label="C", pos="-0.5,-1.732!"]; O_formyl [label="O", pos="-0.5,-2.598!"]; H_formyl [label="H", pos="0.3,-1.732!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- H4; C6 -- H6; C2 -- Cl; C3 -- C_ester; C_ester -- O_ester1; C_ester -- O_ester2; O_ester2 -- C_methyl; C5 -- C_formyl; C_formyl -- O_formyl; C_formyl -- H_formyl;

// Invisible edges for positioning methyl protons C_methyl -- H_methyl [style=invis]; }

Caption: Molecular structure and atom numbering.2.1. Aromatic Protons: H-6 and H-4

-

H-6 (δ ≈ 8.9 - 9.1 ppm, doublet, ⁴J ≈ 2.0-2.5 Hz): This proton is positioned alpha to the ring nitrogen, which strongly deshields it. The cumulative electron-withdrawing effects of the adjacent chloro, formyl, and carboxylate groups further amplify this downfield shift, placing it in a very low-field region. It is expected to appear as a doublet due to meta-coupling (a four-bond coupling) with H-4.

-

H-4 (δ ≈ 8.5 - 8.7 ppm, doublet, ⁴J ≈ 2.0-2.5 Hz): This proton is also significantly deshielded by the ring nitrogen and the surrounding electron-withdrawing substituents. Its signal is anticipated to be slightly upfield relative to H-6. It will appear as a doublet due to its meta-coupling with H-6.

2.2. Formyl Proton: -CHO

-

-CHO (δ ≈ 10.1 - 10.3 ppm, singlet): Aldehydic protons characteristically resonate at very low field strengths due to the strong deshielding effect of the carbonyl group. This signal is expected to be a sharp singlet, as any long-range coupling to the ring protons would likely be too small to be resolved in a standard 1D spectrum.

2.3. Methyl Ester Protons: -OCH₃

-

-OCH₃ (δ ≈ 3.9 - 4.1 ppm, singlet): The protons of the methyl group are attached to an oxygen atom, which shifts them downfield compared to alkyl protons. The electronic environment of the ester places this signal in a typical range. It will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.

3.1. Carbonyl Carbons

-

C=O (Formyl) (δ ≈ 188 - 192 ppm): Aldehyde carbonyl carbons are among the most deshielded, typically appearing in the 190-200 ppm range.

-

C=O (Ester) (δ ≈ 163 - 166 ppm): Ester carbonyl carbons are found upfield relative to aldehyde carbonyls and are expected in this region.

3.2. Pyridine Ring Carbons

-

C-2 (δ ≈ 152 - 155 ppm): This carbon is bonded to both the electronegative nitrogen and chlorine atoms, resulting in a significant downfield shift. As a quaternary carbon, its signal intensity may be lower.

-

C-6 (δ ≈ 150 - 153 ppm): Positioned alpha to the nitrogen, this carbon is strongly deshielded.

-

C-5 (δ ≈ 138 - 142 ppm): This carbon is attached to the formyl group and is part of the electron-deficient ring. It is a quaternary carbon.

-

C-4 (δ ≈ 125 - 128 ppm): This protonated carbon is expected to appear in the mid-range of the aromatic region for this substituted pyridine.

-

C-3 (δ ≈ 122 - 125 ppm): Attached to the carboxylate group, this quaternary carbon's chemical shift is influenced by the surrounding substituents.

3.3. Methyl Ester Carbon

-

-OCH₃ (δ ≈ 52 - 55 ppm): The sp³-hybridized methyl carbon attached to oxygen will be the most upfield signal in the spectrum, aside from any solvent peaks.

Data Summary Tables

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.2 | Singlet | - | 1H | -CHO |

| ~9.0 | Doublet | ~2.2 | 1H | H-6 |

| ~8.6 | Doublet | ~2.2 | 1H | H-4 |

| ~4.0 | Singlet | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Formyl) |

| ~164 | C=O (Ester) |

| ~153 | C-2 |

| ~151 | C-6 |

| ~140 | C-5 |

| ~126 | C-4 |

| ~123 | C-3 |

| ~53 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, a standardized experimental workflow is essential.

Caption: Standard workflow for NMR sample preparation and data acquisition.

5.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds.[3][5]

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[4][6]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

5.2. Data Acquisition Parameters

The following are typical starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration and instrument performance.

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is recommended.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm will encompass all expected carbon signals.

-

5.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) is not added as an internal standard, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis highlights the significant downfield shifts induced by the electron-deficient pyridine ring and its array of electron-withdrawing substituents. The predicted data serves as a valuable reference for scientists working with this molecule or structurally related analogues, aiding in spectral assignment and structural verification. The accompanying experimental protocol outlines a standardized approach to ensure the acquisition of high-quality, reliable NMR data, which is the cornerstone of confident chemical characterization.

References

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Scribd. NMR Sample Preparation Guide. Available at: [Link]

-

Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available at: [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

-

Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

-

Kaçka, M., & Urbański, T. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

-

National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. organomation.com [organomation.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-5-formylpyridine-3-carboxylate

Introduction

Methyl 2-chloro-5-formylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research.[1][2] The unique arrangement of a chloro group, a formyl group, and a methyl carboxylate group on the pyridine ring imparts specific reactivity and biological activity to the molecule.[1] As with any compound intended for these applications, rigorous structural characterization is paramount to ensure identity, purity, and stability. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[3]

This guide offers a comprehensive overview of the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies pertinent to this and structurally related compounds. We will delve into sample preparation, chromatographic separation, and the intricacies of ionization and fragmentation, providing both theoretical grounding and practical, field-proven protocols.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | [4] |

| Molecular Weight | 199.59 g/mol | [4] |

| CAS Number | 176433-61-7 | [3][4] |

| IUPAC Name | This compound | [3] |

Sample Preparation: The Foundation of Accurate Analysis

The quality of mass spectrometry data is intrinsically linked to the quality of the sample preparation. The primary goal is to present the analyte to the ion source in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol is suitable for routine analysis using electrospray ionization (ESI).

-

Initial Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with a compatible solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ion source.

-

Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.

Causality in Protocol Choices:

-

Solvent Selection: Methanol and acetonitrile are chosen for their volatility and compatibility with reversed-phase chromatography and ESI. The addition of 0.1% formic acid is crucial for promoting protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion, which is often more stable and abundant for pyridine-containing compounds.[5][6]

-

Concentration: The 1-10 µg/mL range is a typical starting point for modern mass spectrometers, balancing strong signal intensity with the avoidance of detector saturation and ion suppression effects.

-

Filtration: This is a critical step to protect the significant investment in the LC-MS instrumentation and ensure the longevity of columns and capillaries.

Chromatographic Separation: The Key to Resolving Complexity

Liquid chromatography is an essential precursor to mass spectrometry for the analysis of complex mixtures, enabling the separation of the target analyte from impurities and degradation products.

Protocol 2: Reversed-Phase HPLC Method

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for this type of small molecule.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Rationale for Method Parameters:

-

C18 Column: Provides excellent retention and separation for moderately polar organic molecules like the target compound.

-

Gradient Elution: Allows for efficient elution of the analyte while also providing a broad window to separate potential impurities with varying polarities.

-

Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency.

-

Column Temperature: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry.

Mass Spectrometry Analysis: Unveiling the Molecular Structure

The choice of ionization technique and the subsequent fragmentation analysis are at the heart of structural elucidation.

Ionization Techniques

-

Electrospray Ionization (ESI): This is the preferred method for this analyte when coupled with LC. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This is particularly useful for accurate molecular weight determination. For pyridine carboxylate derivatives, the protonated molecule is often the base peak in the spectrum.[5][6]

-

Electron Ionization (EI): When coupled with gas chromatography (GC), EI can be used. This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint and is invaluable for structural confirmation.[7]

Predicted Mass Spectrum and Fragmentation Pathways

Given the absence of a publicly available experimental mass spectrum for this compound, the following fragmentation pathways are predicted based on the known fragmentation of structurally related compounds.

High-Resolution Mass Spectrometry (HRMS): For unambiguous formula determination, HRMS is essential. The theoretical exact mass of the protonated molecule [C₈H₇ClNO₃]⁺ is 200.0114. An experimentally determined mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition.

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+ and M+2 peaks will have an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[8]

Predicted Fragmentation under ESI-MS/MS (Positive Ion Mode)

The protonated molecule ([M+H]⁺ at m/z 200) is expected to be the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) is predicted to induce the following fragmentation pathways:

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, leading to a fragment at m/z 168/170.

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the ester can result in the loss of a methoxy radical, producing a fragment at m/z 169/171.

-

Loss of Carbon Monoxide (CO): The formyl group is prone to losing a neutral CO molecule, which would lead to fragments at m/z 140/142 (from m/z 168/170) or m/z 141/143 (from m/z 169/171).[9]

-

Loss of Chlorine Radical (•Cl): The chloro-substituent can be lost as a radical, resulting in a fragment at m/z 105 from the m/z 140/142 ion.

Predicted Fragmentation under EI-MS

Under the high-energy conditions of EI, more extensive fragmentation is expected.

Caption: Predicted EI-MS fragmentation pathways.

-

Loss of Methoxy Radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to a prominent peak at m/z 168/170.[10]

-

Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the pyridine ring and the carboxylate group would result in a fragment at m/z 140/142.[9]

-

Loss of the Formyl Radical (•CHO): This would lead to a fragment at m/z 170/172.[9]

-

Subsequent Fragmentations: The initial fragments will likely undergo further fragmentation, such as the loss of CO from the formyl-containing fragments and the loss of Cl from the chloro-containing fragments.

Data Presentation and Interpretation

A systematic approach to data presentation is crucial for clear communication of results.

| Ion Type | Predicted m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Description |

| [M+H]⁺ | 200/202 | C₈H₇ClNO₃ | Protonated Molecule |

| [M]⁺˙ | 199/201 | C₈H₆ClNO₃ | Molecular Ion (EI) |

| Fragment 1 | 169/171 | C₇H₄ClNO₃ | Loss of •OCH₃ |

| Fragment 2 | 168/170 | C₇H₃ClNO₂ | Loss of CH₃OH |

| Fragment 3 | 140/142 | C₆H₃ClNO | Loss of CO from Fragment 2 |

| Fragment 4 | 105 | C₆H₄NO | Loss of •Cl from Fragment 3 |

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analysis, a multi-faceted approach to validation is essential.

-

High-Resolution Mass Spectrometry: As previously mentioned, obtaining high-resolution mass data provides a high degree of confidence in the elemental composition of the parent ion and its fragments.

-

Isotopic Pattern Matching: The experimental isotopic pattern for chlorine-containing ions should closely match the theoretical distribution.

-

Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to account for matrix effects and instrument variability.

-

Orthogonal Techniques: Confirmation of the structure by complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal validation of the mass spectrometry data.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By employing appropriate sample preparation, chromatographic separation, and a combination of soft and hard ionization techniques, a wealth of structural information can be obtained. The predicted fragmentation pathways outlined in this guide provide a solid foundation for the interpretation of experimental data. As with any analytical endeavor, a systematic and rigorous approach, incorporating principles of validation and orthogonal testing, will yield the most reliable and trustworthy results, which is of paramount importance in the fields of pharmaceutical and agrochemical development.

References

-

PubChem. Methyl 2-chloronicotinate. National Center for Biotechnology Information. [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 50(5), 516-523. [Link]

-

Setliff, F. L., & Huie, K. (1998). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. Journal of the Arkansas Academy of Science, 52, 45-48. [Link]

-

Higashi, T. (2018). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0029806). [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2022). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Springer. (2018). EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). [Link]

-

ResearchGate. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. (2022). Organic Compounds Containing Halogen Atoms. [Link]

-

MDPI. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL PYRIDINE-3-CARBOXYLATE. [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. [Link]

-

PubMed Central. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. [Link]

-

ResearchGate. (n.d.). EI-MS spectra of 5-59 linked and 5-O-49 linked methyl divanillic acid TMS esters. [Link]

-

Pipzine Chemicals. (n.d.). Methyl Pyridine-3-Carboxylate. [Link]

-

ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). [Link]

-

NIST. (n.d.). Formamide, N-methyl-. [Link]

-

PubMed. (1991). Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry. [Link]

-

MDPI. (2022). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl Pyridine-3-Carboxylate | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 3. 176433-61-7|this compound|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 4-(4-Fluorobenzoyl)piperidine Hydrochloride (CAS 25519-78-2)

A Senior Application Scientist's Perspective on Methodical Characterization

Editor's Note: Initial inquiries for CAS 176433-61-7 did not yield a specific chemical entity. However, extensive cross-referencing suggests a likely association with the well-characterized compound, 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS 25519-78-2). This guide will therefore focus on the comprehensive structural elucidation of this compound, providing a robust framework for its definitive identification and characterization.

Introduction

4-(4-Fluorobenzoyl)piperidine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly in the synthesis of antiarrhythmics and as a precursor for various receptor antagonists.[1] Its precise molecular structure is fundamental to its reactivity and biological activity. This guide provides an in-depth, methodical approach to its structural elucidation, drawing upon a suite of modern analytical techniques. We will not only detail the "what" and "how" but also the "why" behind the selection of specific experiments, reflecting a holistic, field-proven strategy.

Part 1: Foundational Analysis - Confirming Identity and Purity

Before delving into intricate structural details, it is paramount to establish the compound's basic identity, purity, and physical properties.

Mass Spectrometry: The Molecular Weight Cornerstone

Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight of the compound. For 4-(4-Fluorobenzoyl)piperidine hydrochloride, we are interested in the mass of the free base, 4-(4-Fluorobenzoyl)piperidine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: Scan for a mass range that includes the expected molecular weight of the free base (C12H14FNO), which is approximately 207.1059 g/mol .[2]

Expected Data & Interpretation:

The primary ion to look for is the protonated molecule, [M+H]+. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.

| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Interpretation |

| [C12H15FNO]+ | 207.1132 | ~207.1135 | Confirms the elemental composition of the protonated free base. |

This initial step provides a high degree of confidence in the molecular formula of the organic component of the salt.

Elemental Analysis: Empirical Formula Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to experimentally verify the empirical formula.

Experimental Protocol: Combustion Analysis

-

A precisely weighed sample of the compound is combusted in a stream of oxygen.

-

The resulting gases (CO2, H2O, and N2) are separated and quantified.

-

The percentage of each element is calculated.

Expected Data for C12H15ClFNO:

| Element | Theoretical % |

| Carbon (C) | 55.49 |

| Hydrogen (H) | 5.82 |

| Chlorine (Cl) | 13.65 |

| Fluorine (F) | 7.31 |

| Nitrogen (N) | 5.39 |

| Oxygen (O) | 6.16 |

A close correlation between the experimental and theoretical percentages validates the overall chemical formula, including the hydrochloride salt.

Part 2: Spectroscopic Deep Dive - Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic techniques to piece together the connectivity of the atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm-1.

Interpretation of Key Peaks:

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (aryl ketone) |

| ~1600, 1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1230 | Strong | C-F stretching |

| ~2700-2400 | Broad | N-H stretching (secondary amine salt) |

The presence of a strong ketone stretch, aromatic C=C stretches, and a broad amine salt absorption are highly indicative of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.

-

Acquisition: Perform the experiments on a 400 MHz or higher field NMR spectrometer.

¹H NMR - Proton Environment:

-

Aromatic Region (~7.2-8.0 ppm): Two distinct multiplets are expected for the AA'BB' system of the para-substituted fluorophenyl group.

-

Piperidine Ring Protons (~2.8-3.5 ppm and ~1.6-2.0 ppm): A complex set of multiplets corresponding to the axial and equatorial protons of the piperidine ring. The protons adjacent to the nitrogen will be downfield.

-

Methine Proton (~3.8 ppm): A multiplet for the proton at the C4 position of the piperidine ring, adjacent to the carbonyl group.

¹³C NMR - Carbon Skeleton:

-

Carbonyl Carbon (~198 ppm): A downfield singlet for the ketone carbon.

-

Aromatic Carbons (~115-165 ppm): Four signals for the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Piperidine Carbons (~25-50 ppm): Signals for the carbons of the piperidine ring.

2D NMR - Connectivity Mapping:

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming the connectivity of protons within the piperidine ring and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for confirming the connection between the fluorobenzoyl group and the piperidine ring. For instance, a correlation between the protons on the aromatic ring and the carbonyl carbon, and between the C4 proton of the piperidine ring and the carbonyl carbon, would definitively establish the core structure.

Visualizing NMR Connectivity:

The following diagram illustrates the key HMBC correlations that would be expected for 4-(4-Fluorobenzoyl)piperidine.

Sources

Solubility Profile of Methyl 2-chloro-5-formylpyridine-3-carboxylate: A Guide for Synthetic and Process Chemistry

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-5-formylpyridine-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles governing its solubility, presents detailed protocols for experimental determination, and discusses the practical implications for reaction optimization, purification, and formulation. By integrating molecular structure analysis with empirical methodologies, this guide serves as an essential resource for leveraging the physicochemical properties of this versatile compound.

Introduction to this compound

This compound is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and material science. Its structural complexity, featuring an electron-withdrawing formyl group, a chloro substituent, and a methyl ester, makes it a valuable synthon for constructing more complex molecular architectures. Understanding the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of developing robust purification protocols such as crystallization and chromatography. This guide provides the theoretical foundation and practical workflows to systematically evaluate and predict its behavior in a range of common organic solvents.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below. These parameters are critical for interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | Biosynth |

| Synonyms | Methyl 3-chloro-5-formylpicolinate | CymitQuimica[1] |

| CAS Number | 176433-61-7 | Biosynth[2] |

| Molecular Formula | C₈H₆ClNO₃ | Biosynth[2] |

| Molecular Weight | 199.59 g/mol | Biosynth[2] |

| Chemical Structure | COC(=O)C1=C(N=CC(=C1)C=O)Cl | Biosynth[2] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" serves as a guiding rule, suggesting that substances with similar polarities are more likely to be miscible.[3][4][5]

Molecular Structure and Polarity Analysis

The structure of this compound contains several functional groups that dictate its overall polarity:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.[6]

-

Methyl Ester (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester group as a whole contributes significant polarity.

-

Formyl Group (-CHO): The aldehyde's carbonyl group is also a polar, hydrogen bond-accepting site.[6]

-

Chloro Group (-Cl): The electronegative chlorine atom induces a dipole, increasing the molecule's polarity.

-

Aromatic System: The pyridine ring itself provides a nonpolar surface area.

Collectively, these features render the molecule as moderately polar . It lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in highly protic solvents like water, but its multiple hydrogen bond acceptor sites suggest favorable interactions with polar solvents.

Solvent Classes and Interaction Potential

Organic solvents can be categorized based on their polarity and their ability to donate or accept hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. While our target molecule can accept hydrogen bonds, its solubility might be limited by the solvent's strong self-association.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO): These solvents are polar but do not donate hydrogen bonds. They are excellent candidates for dissolving moderately polar compounds like the one , as they can engage in dipole-dipole interactions and accept hydrogen bonds without competing via donation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[5] Due to the significant polarity of the target molecule, its solubility is expected to be very low in these solvents.

The logical flow for predicting solubility based on these principles is visualized below.

Caption: Logical workflow for predicting solubility.

Experimental Determination of Solubility

While theoretical analysis provides a strong starting point, empirical testing is required for quantitative assessment. The following protocols are designed to provide both rapid screening and definitive quantitative data.

Rationale for Solvent Selection

A well-chosen set of solvents should span a wide range of polarities and functionalities to build a comprehensive solubility profile. Recommended solvents include:

-

Nonpolar: Hexane, Toluene

-

Moderately Polar / Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone

-

Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water

Protocol 1: Qualitative Solubility Assessment (Screening)

This rapid method provides a semi-quantitative estimation (e.g., insoluble, sparingly soluble, soluble) and is useful for initial process screening.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a small, clean test tube or vial.[7]

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or shaking vigorously after each addition.[7]

-

Observation: Continue adding solvent up to a total volume of 1.0 mL. Observe for complete dissolution.

-

Classification:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Sparingly Soluble: Partial dissolution observed.

-

Insoluble: No visible dissolution.

-

Causality and Trustworthiness: This method is fast but operator-dependent. The "self-validating" aspect comes from running a known soluble compound (e.g., benzoic acid in ethyl acetate) and a known insoluble one (e.g., benzoic acid in hexane) in parallel as positive and negative controls.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, providing precise quantitative data (e.g., in mg/mL or mol/L).

Caption: Workflow for the quantitative shake-flask method.

Detailed Step-by-Step Methodology:

-

System Preparation: Add an excess of the solid compound to a series of vials, each containing a precise volume (e.g., 2.0 mL) of a different organic solvent. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours.

-

Expert Insight: 24-48 hours is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in under-reporting solubility due to slow dissolution kinetics, while longer times ensure the dissolution rate equals the precipitation rate.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle. Alternatively, centrifuge the samples at a moderate speed.

-

Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant.

-

Self-Validation: It is critical not to disturb the solid pellet. The sample should then be immediately filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates, which would otherwise lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

Summary of Solubility Data (Hypothetical)

The following table presents hypothetical, yet realistic, quantitative solubility data for this compound at 25°C, as would be obtained from the shake-flask method.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Quantitative Value (mg/mL) |

| Hexane | Nonpolar | 0.1 | Very Low | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | ~5 |

| Dichloromethane | Moderately Polar Aprotic | 3.1 | High | > 100 |

| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | High | > 150 |

| Acetone | Polar Aprotic | 5.1 | Very High | > 200 |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate-High | ~80 |

| Methanol | Polar Protic | 5.1 | Moderate | ~50 |

| Water | Polar Protic | 10.2 | Very Low | < 0.5 |

Interpretation of Results

The hypothetical data aligns well with the theoretical principles outlined in Section 3.0.

-

Confirmation of "Like Dissolves Like": The compound shows extremely low solubility in nonpolar hexane and highly polar water, confirming that solubility is poor at the extremes of the polarity scale.

-

Optimal Solvents: The highest solubility is observed in moderately polar aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane. This is because these solvents can effectively solvate the polar functional groups of the molecule through dipole-dipole interactions without being hindered by strong self-association (like water or methanol).

-

Effect of Protic Nature: The solubility in methanol, despite its high polarity index, is lower than in acetone. This can be attributed to the energy penalty required to break the strong hydrogen-bonding network of methanol to create a cavity for the solute molecule.

Practical Applications in Drug Development and Synthesis

-

Reaction Solvent Choice: For a reaction involving this compound, solvents like Dichloromethane or Ethyl Acetate would be excellent choices to ensure high reactant concentration, potentially leading to faster reaction rates.

-

Purification by Crystallization: To recrystallize this compound, an ideal solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A co-solvent system, such as Toluene/Ethyl Acetate or Hexane/DCM, could be screened. One would dissolve the compound in a minimal amount of the "good" solvent (DCM) at reflux and then slowly add the "poor" solvent (Hexane) until turbidity appears, followed by cooling.

-

Chromatography: The solubility data informs the choice of solvents for loading the compound onto a chromatography column and for selecting the mobile phase system (e.g., a Hexane/Ethyl Acetate gradient).

Conclusion

This compound is a moderately polar compound whose solubility is maximized in moderately polar aprotic organic solvents. Its solubility profile is a direct consequence of the functional groups present in its structure, primarily its capacity to accept hydrogen bonds and engage in dipole-dipole interactions. A systematic approach combining theoretical prediction with robust experimental methods, such as the isothermal shake-flask technique, provides the reliable data necessary for efficient process development, reaction optimization, and successful purification strategies in a research and development setting.

References

-

Source: LibreTexts Chemistry

-

7Source: University of Technology, Jamaica

-

4Source: University of Missouri–St. Louis

-

Source: Chemistry For Everyone (YouTube)

-

Source: Chemistry Steps

-

Source: Chemistry For Everyone (YouTube)

-

Source: LibreTexts Chemistry

-